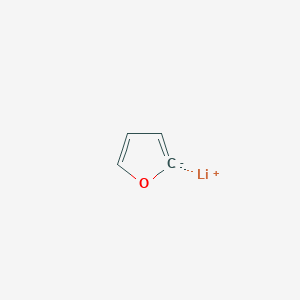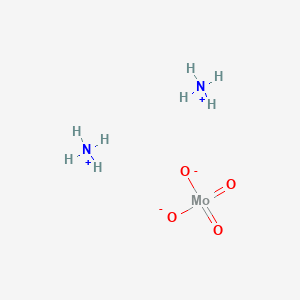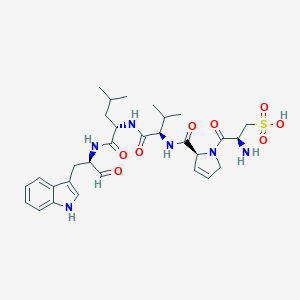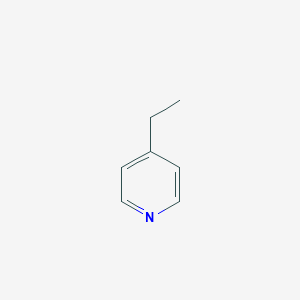
Bequinostatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bequinostatin C is a natural product that belongs to the family of anthracycline antibiotics. It was first isolated from Streptomyces sp. in 1978 and has since been studied for its potential therapeutic properties. Bequinostatin C is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
Bequinostatin C exerts its anti-cancer effects by intercalating into DNA and inhibiting DNA synthesis. It also generates reactive oxygen species (ROS), which can cause DNA damage and induce apoptosis in cancer cells. Bequinostatin C has been found to be more effective against cancer cells that are resistant to other chemotherapeutic agents.
Biochemical and Physiological Effects:
Bequinostatin C has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. It has also been found to inhibit the expression of genes involved in cancer cell proliferation and survival. Bequinostatin C has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Bequinostatin C has several advantages for lab experiments. It is a natural product that can be easily isolated from Streptomyces sp. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, Bequinostatin C is a complex molecule that requires expertise in organic chemistry for synthesis. It is also difficult to obtain in large quantities, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Bequinostatin C. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to traditional chemotherapeutic agents. Additionally, the development of new synthetic methods for Bequinostatin C could increase its availability for lab experiments and potential clinical use.
Wissenschaftliche Forschungsanwendungen
Bequinostatin C has been extensively studied for its potential therapeutic properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Bequinostatin C has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The ability of Bequinostatin C to selectively target cancer cells makes it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
152175-74-1 |
|---|---|
Produktname |
Bequinostatin C |
Molekularformel |
C28H22O8 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |
InChI-Schlüssel |
NJGDHHRUAFIFFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Kanonische SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Andere CAS-Nummern |
152175-74-1 |
Synonyme |
8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



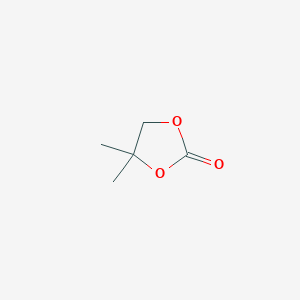
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
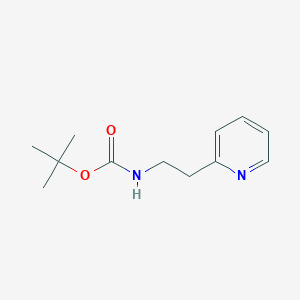
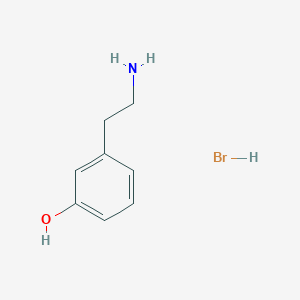

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)
